1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine
Description
1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine is a piperazine derivative characterized by a bromophenoxyethyl side chain at position 1 and an ethyl group at position 4 of the piperazine ring. The bromine atom on the phenoxy group enhances lipophilicity and may influence binding affinity to biological targets, while the ethyl group at position 4 modulates steric and electronic properties .
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-2-16-6-8-17(9-7-16)10-11-18-14-5-3-4-13(15)12-14/h3-5,12H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSUJALWOPWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromophenoxy group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
- Key Observations: Substituent Position: Bromine at the 3-position on the phenoxy group (target compound) versus 4-position in analogs (e.g., ) may alter steric interactions with target proteins. Piperazine Substitution: The 4-ethyl group in the target compound and 4-ethylpiperazine derivatives (e.g., ) enhances enzymatic inhibition compared to 4-methyl or 4-methoxyphenyl analogs. Biological Targets: GBR-12909 derivatives with fluorophenyl groups show nanomolar affinity for dopamine transporters (DAT), while 4-ethylpiperazine-thiazolylhydrazones target butyrylcholinesterase (BChE) .
Biological Activity
1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the bromophenoxy group contributes to its lipophilicity, potentially enhancing its bioavailability.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction : It may act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Modulation of Enzyme Activity : The compound could inhibit or activate specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Animal studies have shown that this compound can reduce depressive-like behaviors, suggesting potential use in mood disorders.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage due to oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive-like behavior in rodents | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Activity
In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests. This suggests an antidepressant-like effect comparable to established SSRIs.
Case Study 2: Anti-inflammatory Response
A study conducted on LPS-induced inflammation in rat models demonstrated that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the piperazine ring and the bromophenoxy group have been explored to enhance potency and selectivity for specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
